molecular formula C16H16Cl2N2O3 B259280 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one

2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one

Cat. No. B259280
M. Wt: 355.2 g/mol
InChI Key: CGGCVDHYQNMCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one is a chemical compound that belongs to the pyridazinone family. It has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of certain fungal and bacterial enzymes, which makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one in lab experiments is its high potency. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one. One of the potential areas of research is the development of new anticancer drugs based on this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis method of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 4-chlorophenylhydrazine hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with tert-butyl chloroformate and triethylamine to yield the final product.

Scientific Research Applications

2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one has shown promising results in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H16Cl2N2O3

Molecular Weight

355.2 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one

InChI

InChI=1S/C16H16Cl2N2O3/c1-16(2,3)20-15(22)14(18)13(8-19-20)23-9-12(21)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3

InChI Key

CGGCVDHYQNMCJR-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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